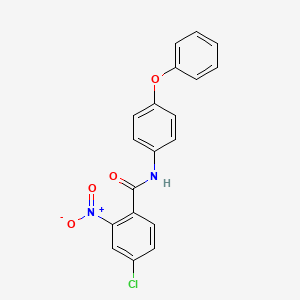![molecular formula C18H26N2O3 B6063304 N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6063304.png)
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide, commonly known as MEPHEDRONE, is a synthetic psychoactive drug that belongs to the cathinone family. It is a designer drug that is chemically similar to amphetamines and cathinones, and it has been classified as a Schedule I drug in many countries due to its potential for abuse and addiction. Despite its legal status, MEPHEDRONE has gained popularity among recreational drug users and has been associated with a number of adverse effects, including psychosis, seizures, and even death.
Mechanism of Action
MEPHEDRONE acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also blocks the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This results in a feeling of euphoria and increased energy, but can also lead to adverse effects such as anxiety, agitation, and psychosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MEPHEDRONE are similar to those of other amphetamines and cathinones. In addition to its stimulant effects, MEPHEDRONE can cause a range of adverse effects, including tachycardia, hypertension, hyperthermia, and seizures. Long-term use of MEPHEDRONE can lead to addiction, tolerance, and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
MEPHEDRONE has been used as a research tool to study the effects of amphetamines and cathinones on the brain and behavior. It has several advantages as a research tool, including its potency, selectivity, and ability to cross the blood-brain barrier. However, MEPHEDRONE also has several limitations, including its potential for abuse and addiction, and the difficulty in controlling the purity and potency of the drug.
Future Directions
There are several future directions for research on MEPHEDRONE. One area of interest is the potential therapeutic applications of MEPHEDRONE, particularly in the treatment of depression and anxiety. Another area of interest is the development of new analogs of MEPHEDRONE that may have improved therapeutic properties or reduced potential for abuse. Additionally, further research is needed to better understand the long-term effects of MEPHEDRONE on the brain and behavior, and to develop effective treatments for addiction and withdrawal.
Synthesis Methods
MEPHEDRONE can be synthesized in a laboratory using a variety of methods, including the reduction of ephedrine or pseudoephedrine using lithium aluminum hydride, or the reaction of 4-methylpropiophenone with methcathinone in the presence of a reducing agent. The purity and potency of MEPHEDRONE can vary depending on the synthesis method used, and impurities can lead to adverse effects.
Scientific Research Applications
Despite its legal status and potential for abuse, MEPHEDRONE has been the subject of scientific research due to its unique chemical structure and potential therapeutic applications. Some studies have suggested that MEPHEDRONE may have antidepressant and anxiolytic effects, and may be useful in the treatment of certain psychiatric disorders. Additionally, MEPHEDRONE has been used as a research tool to study the effects of amphetamines and cathinones on the brain and behavior.
properties
IUPAC Name |
N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13(2)10-17(21)19-15-11-18(22)20(12-15)9-8-14-4-6-16(23-3)7-5-14/h4-7,13,15H,8-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRRERACYZBKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B6063224.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B6063237.png)
![2-[4-(cyclohexylamino)-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6063243.png)

![ethyl 4-({3-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B6063256.png)
![dimethyl 5-[(4-iodobenzoyl)amino]isophthalate](/img/structure/B6063261.png)
![3,5-dimethyl-2-(3-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6063265.png)
![2-(2-hydroxyethyl)-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6063272.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B6063279.png)
![4-[(cyclopropylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6063290.png)
![1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6063310.png)
![ethyl 4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6063332.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B6063339.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6063344.png)